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Compound of Interest

Compound Name:
5-Phenyl-2-(trifluoromethyl)furan-

3-carboxylic acid

Cat. No.: B1362287 Get Quote

An In-depth Technical Guide to 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential

synthesis, and predicted reactivity of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid.

This molecule is of significant interest to the scientific community due to its unique combination

of a furan heterocyclic core, a phenyl group, and a trifluoromethyl moiety—structural features

commonly associated with pharmacologically active compounds.

Core Chemical Properties
The fundamental identifiers and properties of 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic
acid are summarized below. This information provides the foundational data for experimental

design and computational modeling.
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Property Value Source(s)

IUPAC Name

5-phenyl-2-

(trifluoromethyl)furan-3-

carboxylic acid

[1]

CAS Number 23584-85-2 [1]

Molecular Formula C₁₂H₇F₃O₃ [1][2]

Molecular Weight 256.18 g/mol [1][2]

Canonical SMILES
C1=CC=C(C=C1)C2=CC(=C(

O2)C(F)(F)F)C(=O)O
[1]

InChIKey
IEFJRMAEBBJXSY-

UHFFFAOYSA-N
[1]

Physicochemical and Spectral Data
While specific experimental data for this compound is not extensively available in the cited

literature, its physicochemical and spectral properties can be predicted based on its constituent

functional groups.

Predicted Physicochemical Properties
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Property Predicted Value / Remarks

Melting Point

Data not available in cited literature. Solid at

room temperature is expected. A related

compound, 5-[3-(Trifluoromethyl)phenyl]-2-furoic

acid, has a melting point of 199-205 °C.[3]

Boiling Point
Data not available; likely to decompose at high

temperatures before boiling.

Solubility

Expected to have low solubility in water and

good solubility in polar organic solvents like

DMSO, DMF, and alcohols.

pKa

Data not available. The presence of the

electron-withdrawing trifluoromethyl group is

expected to increase the acidity (lower the pKa)

compared to unsubstituted furoic acids.

Predicted Spectral Characteristics
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Spectroscopy Feature
Expected Chemical Shift /
Wavenumber

¹H NMR
Carboxylic Acid Proton (-

COOH)
~12 ppm (singlet, broad)[4]

Aromatic Protons (Phenyl &

Furan)
~7-8 ppm (multiplets)

¹³C NMR Carboxyl Carbon (-COOH) ~165-185 ppm[4][5]

Aromatic Carbons (C-H, C-C) ~110-150 ppm

Trifluoromethyl Carbon (-CF₃)
Quartet, specific shift depends

on environment

IR Spectroscopy O-H Stretch (Carboxylic Acid)
2500-3300 cm⁻¹ (very broad)

[4][6][7]

C=O Stretch (Carboxylic Acid)
~1710-1760 cm⁻¹ (strong,

sharp)[4][6]

C-F Stretches ~1100-1350 cm⁻¹ (strong)

Experimental Protocols
Representative Synthetic Protocol
A specific, peer-reviewed synthesis for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
is not readily available. However, a plausible and efficient route can be proposed based on

established methodologies for analogous substituted furan compounds, such as a Suzuki

coupling followed by saponification.[8]

Step 1: Suzuki Coupling of a Furan Intermediate with Phenylboronic Acid

Reactants: A suitable starting material, such as a bromo-substituted 2-(trifluoromethyl)furan-

3-carboxylate ester, is reacted with phenylboronic acid.

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is essential for the cross-

coupling reaction.
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Base and Solvent: A base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

is used in a solvent system, typically a mixture of 1,4-dioxane and water.

Conditions: The reaction mixture is heated, often to around 90-100 °C, under an inert

atmosphere (e.g., Nitrogen or Argon) until completion, which is monitored by TLC or LC-MS.

Workup: After cooling, the reaction mixture is typically filtered, extracted with an organic

solvent (e.g., ethyl acetate), washed with brine, dried over sodium sulfate, and concentrated

under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Saponification of the Ester to the Carboxylic Acid

Reactants: The purified ester from Step 1 is dissolved in a suitable solvent mixture, such as

methanol/water or THF/water.

Reagent: A strong base, typically sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is

added to the solution.

Conditions: The mixture is stirred, often at reflux, for several hours to ensure complete

hydrolysis of the ester.

Workup: The reaction mixture is cooled, and the organic solvent is removed under reduced

pressure. The remaining aqueous solution is acidified with a strong acid (e.g., 1M HCl) to a

pH of ~2, which precipitates the carboxylic acid product. The solid is then collected by

filtration, washed with cold water, and dried under vacuum to yield the final product.
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Proposed Synthesis Workflow

Bromo-furan Ester Intermediate

Suzuki Coupling
(Pd Catalyst, Base)

Phenylboronic Acid

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylate Ester

Saponification
(NaOH or LiOH)

5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic Acid
(Final Product)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Potential Biological Activity
Chemical Reactivity
The reactivity of this molecule is dictated by its three primary functional components:

Carboxylic Acid Group: This group can undergo standard reactions such as esterification,

amide bond formation (e.g., via activation with coupling reagents like CDI or EDC), and

reduction to the corresponding alcohol.

Furan Ring: The furan ring is an electron-rich aromatic system. However, the strongly

electron-withdrawing trifluoromethyl group at the 2-position significantly deactivates the ring

towards electrophilic aromatic substitution.
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Trifluoromethyl Group: The CF₃ group is chemically robust and enhances the lipophilicity and

metabolic stability of the molecule, properties that are highly desirable in drug candidates.[9]

Its electron-withdrawing nature also increases the acidity of the carboxylic acid proton.

Potential Biological Activity
While no specific biological data for 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid has

been cited, the furan scaffold is a well-established pharmacophore present in numerous drugs.

[10] Derivatives of 5-phenylfuran, in particular, have shown significant promise in several

therapeutic areas:

Anticancer: Several 5-phenylfuran derivatives have been synthesized and evaluated as

potent reversal agents for P-glycoprotein (P-gp) mediated multidrug resistance in cancer

cells.[11][12] By inhibiting the P-gp efflux pump, these compounds can restore the efficacy of

standard chemotherapeutic agents.

Antitubercular: The 5-phenyl-furan-2-carboxylic acid scaffold has been identified as a

potential therapeutic for tuberculosis, with a proposed mechanism of targeting iron

acquisition in mycobacterial species.[8]

Antimicrobial: Furan derivatives are known to possess a broad range of antimicrobial

activities, including antibacterial and antifungal properties.[13][14][15]

The combination of the phenyl group, which can engage in hydrophobic and π-stacking

interactions, and the trifluoromethyl group, which can enhance binding affinity and metabolic

stability, makes 5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid a compelling candidate

for screening in various drug discovery programs.
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Structure-Activity Relationship Concepts

Core Compound

Structural Motifs

Potential Contributions to Bioactivity
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Caption: Logical links between structure and potential function.

Conclusion
5-Phenyl-2-(trifluoromethyl)furan-3-carboxylic acid is a fluorinated heterocyclic compound

with significant potential as a building block in medicinal chemistry and drug discovery. While

specific, publicly available experimental data is limited, its chemical behavior can be reliably

predicted from its structure. Its synthesis is achievable through standard organic chemistry

methodologies. The presence of the 5-phenylfuran scaffold suggests that this compound

warrants investigation for a range of biological activities, particularly in oncology and infectious

diseases, where related structures have shown considerable promise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362287#5-phenyl-2-trifluoromethyl-furan-3-
carboxylic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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